![molecular formula C17H16ClN5O2S B4434924 N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434924.png)
N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as CMT-3, is a synthetic compound that belongs to the family of thioamides. It has been extensively studied for its potential applications in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are associated with tumor invasion and metastasis. N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide inhibits the activity of MMPs by binding to their active site and preventing them from degrading extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cancer cells. In addition, N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its specificity towards MMPs. It does not affect other enzymes or proteins in the cell, making it a valuable tool for studying the role of MMPs in cancer. However, one of the limitations of using N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to investigate its potential as a therapeutic agent for cancer. Clinical trials could be conducted to determine its safety and efficacy in humans. Another direction is to study its potential as a tool for studying the role of MMPs in other diseases such as arthritis and cardiovascular disease. Finally, the synthesis of analogs of N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide could be explored to improve its solubility and bioavailability.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-15-8-6-14(7-9-15)23-17(20-21-22-23)26-11-10-16(24)19-13-4-2-12(18)3-5-13/h2-9H,10-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQBXOXDLEJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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